2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one
Description
2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one is a sulfur-containing aromatic ketone with the molecular formula C₁₂H₁₄O₂S and a molecular weight of 222.30 g/mol. Its structure comprises a phenyl group attached to a butan-1-one backbone, with a thioether linkage at the 2-position substituted by a 2-hydroxyethyl group (Ph–C(O)–CH₂–S–CH₂CH₂OH). This compound combines the electronic effects of the aromatic phenyl group, the polar ketone moiety, and the hydrophilic hydroxyethyl thioether, making it a versatile candidate for applications in organic synthesis, pharmaceuticals, and materials science.
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H16O2S/c1-2-11(15-9-8-13)12(14)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 |
InChI Key |
YNCXOEGVXRIENA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)SCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one typically involves the reaction of 2-chloroethanol with sodium sulfide to form 2-hydroxyethylthioethanol, which is then reacted with 1-phenylbutan-1-one under specific conditions to yield the desired compound. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylbutanone backbone can be reduced to form alcohols.
Substitution: The hydroxyethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the hydroxyethylthio group.
Scientific Research Applications
2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: Used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one involves its interaction with specific molecular targets. The hydroxyethylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylbutanone backbone may also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one and related compounds:
Key Comparative Insights:
Thioether vs. Thiophene Functionality
- The hydroxyethyl thioether in the target compound contrasts with the aromatic thiophene in 2-Phenyl-1-(thiophen-3-yl)butan-1-one . Thiophene’s conjugated system may enhance UV absorption or electrochemical activity, whereas the thioether’s flexibility and hydroxyl group could improve solubility and reactivity in nucleophilic substitutions .
This property may enhance miscibility in aqueous-organic solvent systems, useful in green chemistry applications .
Synthetic Utility
- The hydroxyethyl thioether could act as a directing group in asymmetric catalysis, akin to sulfone groups in 1-Cyclohexyl-2-(phenylthio)ethan-1-one . Its removable nature (via hydrolysis or oxidation) might enable modular synthesis of complex molecules.
Toxicity Considerations
- While direct toxicity data are absent, analogs like 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid () suggest that thioether-linked compounds may require toxicity screening. Computational models (e.g., GUSAR) could predict acute toxicity profiles .
Biological Activity
2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one is an organosulfur compound characterized by a hydroxyethylthio group attached to a phenylbutanone backbone. This compound has garnered attention in scientific research due to its potential biological activities, including enzyme inhibition and interactions with various biological pathways. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
The molecular formula of 2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one is C12H16O2S, with a molecular weight of 224.32 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C12H16O2S |
| Molecular Weight | 224.32 g/mol |
| IUPAC Name | 2-(2-hydroxyethylsulfanyl)-1-phenylbutan-1-one |
| InChI | InChI=1S/C12H16O2S/c1-2-11(15-9-8-13)12(14)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 |
| SMILES | CCC(C(=O)C1=CC=CC=C1)SCCO |
The biological activity of 2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one is primarily attributed to its ability to interact with specific molecular targets. The hydroxyethylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the phenylbutanone backbone may interact with hydrophobic pockets in proteins, influencing their function.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to or related to 2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one:
-
Study on Enzyme Activity:
A study investigated the effects of similar organosulfur compounds on enzyme inhibition, revealing that modifications in the sulfur moiety significantly affected inhibitory potency. This highlights the importance of structural variations in determining biological activity . -
Antioxidant Activity:
Research has shown that certain organosulfur compounds possess antioxidant properties, which can protect cells from oxidative stress. While not directly tested for 2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one, these findings suggest potential applications in oxidative stress-related conditions . -
In Silico Studies:
Computational studies have been employed to predict the binding affinity of similar compounds with various biological targets, suggesting that 2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one may interact favorably with certain enzymes or receptors involved in metabolic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
